![molecular formula C21H16FN5O4 B2754680 methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1021045-90-8](/img/structure/B2754680.png)
methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds such as midazolam and its analogues have been synthesized using isocyanide reagents . This methodology allows for the preparation of imidazobenzodiazepine intermediates via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions leads to the formation of imidazobenzodiazepine .科学的研究の応用
Synthesis and Structural Analysis
Research on monofluorinated small molecules, including ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, has highlighted their structural characteristics. These molecules have been studied for their hydrogen bonding patterns and molecular geometry, which are critical for understanding their reactivity and potential applications in material science and pharmacology (Burns & Hagaman, 1993).
Another aspect of research involves the synthesis of heterocyclic systems using compounds like methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing fused pyrimidinones. These synthetic pathways are crucial for developing new pharmaceuticals and materials with specific chemical properties (Toplak et al., 1999).
Biological Activities and Applications
Some new 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. Such studies are essential for discovering new drugs that can combat resistant strains of bacteria and fungi. The structure-activity relationship (SAR) analysis of these compounds helps in understanding how their chemical structure influences biological activity (Bektaş et al., 2007).
The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. This research demonstrates the potential of such compounds in antiviral therapies, highlighting the importance of synthetic chemistry in addressing global health challenges (Hebishy et al., 2020).
作用機序
Target of Action
Similar compounds have been known to act aspotassium competitive acid blockers (P-CABs) . P-CABs are a class of drugs used to treat acid-related diseases.
Mode of Action
As a potential P-CAB, this compound likely works by competing with potassium ions at the binding sites of proton pumps . This competition inhibits the function of the proton pumps, reducing the production of gastric acid.
Biochemical Pathways
P-cabs generally affect thegastric proton pump (H+/K+ ATPase) pathway . By inhibiting this enzyme, they reduce gastric acid secretion, thereby alleviating symptoms of acid-related diseases.
Result of Action
The result of this compound’s action would likely be a reduction in gastric acid secretion . This could help alleviate symptoms of acid-related diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease.
特性
IUPAC Name |
methyl 4-[[2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4/c1-31-21(30)14-4-8-16(9-5-14)24-19(28)11-26-20(29)18-10-17(25-27(18)12-23-26)13-2-6-15(22)7-3-13/h2-10,12H,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFNBHGEVVRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2754597.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2754598.png)
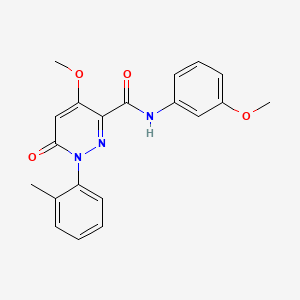
![3-(3-chloro-4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2754601.png)
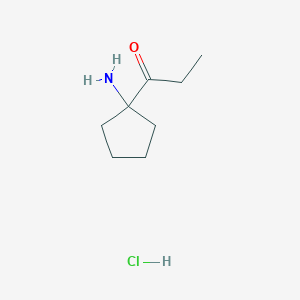
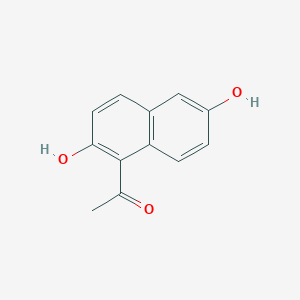
![Isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2754604.png)
![4-chloro-2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2754606.png)
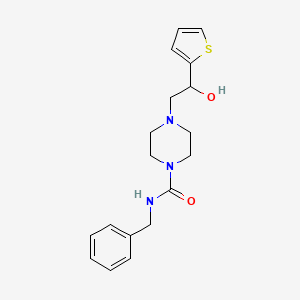
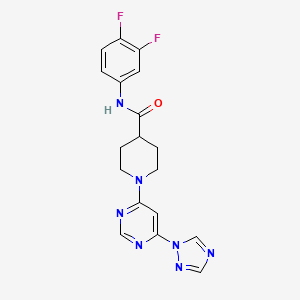


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2754617.png)

